molecular formula C7H13BrO B1374963 3-(3-Bromopropyl)oxolane CAS No. 1050496-55-3

3-(3-Bromopropyl)oxolane

Cat. No.: B1374963
CAS No.: 1050496-55-3
M. Wt: 193.08 g/mol
InChI Key: LUCDEMLGTTVGJR-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)oxolane is an organic compound with the molecular formula C7H13BrO It is a brominated derivative of tetrahydrofuran, a five-membered ring ether

Preparation Methods

3-(3-Bromopropyl)oxolane can be synthesized through various methods. One common synthetic route involves the reaction of tetrahydrofuran with 1,3-dibromopropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or chromatography .

Chemical Reactions Analysis

3-(3-Bromopropyl)oxolane undergoes several types of chemical reactions, including:

Scientific Research Applications

3-(3-Bromopropyl)oxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromopropyl)oxolane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

3-(3-Bromopropyl)oxolane can be compared with other brominated tetrahydrofuran derivatives, such as 3-(2-bromopropyl)tetrahydrofuran and 3-(4-bromobutyl)tetrahydrofuran. These compounds share similar reactivity patterns but differ in the length and position of the brominated alkyl chain, which can influence their chemical behavior and applications .

Properties

IUPAC Name

3-(3-bromopropyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-4-1-2-7-3-5-9-6-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCDEMLGTTVGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(Tetrahydro-3-furanyl)-1-propanol (1 g, 7.68 mmol) was dissolved in DMF (10 ml) and carbon tetrabromide (5.09 g, 15.36 mmol) added. The solution turned yellow. The solution was cooled to 0° C. and triphenylphosphine (4.03 g, 15.36 mmol) added dropwise as a solution in DMF (20 ml) (˜30 mins, temperature maintained <2° C. throughout). The reaction mixture was stirred at 0° C. for 1 hour before gradually allowing to warm to room temperature and stirred for a further 2 hours. The solvent was removed in vacuo. Attempted trituration of the resultant brown oil with either DCM or cyclohexane was unsuccessful. The solvent was removed and the oil diluted with DCM and was purified by chromatography on silica (100 g) using a 0-25% ethyl acetate-cyclohexane over 40 mins using a Flashmaster II. The appropriate fractions were combined and dried down to give the title compound as a yellow oil (0.676 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step Two
Quantity
4.03 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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